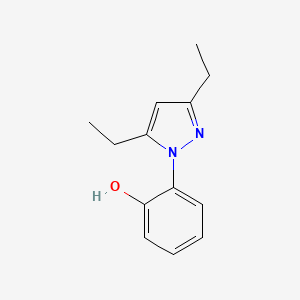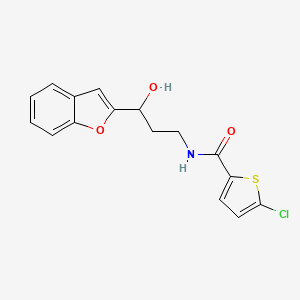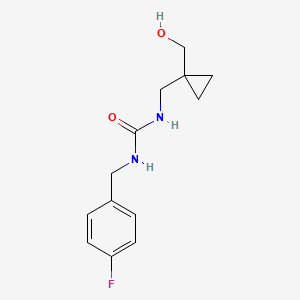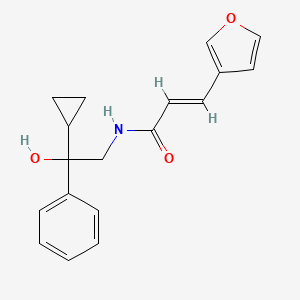![molecular formula C11H9NO3S2 B2950456 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid CAS No. 536727-51-2](/img/structure/B2950456.png)
4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” is a chemical compound with the linear formula C5H7NO4S2 . It is part of a class of compounds known as thiazolidinones, which are of particular importance in the design of biologically active compounds . Due to the presence of an activated methylene group and a highly reactive carboxylic group, they are convenient building blocks in the design of combinatorial libraries of biologically active compounds .
Synthesis Analysis
Thiazolidinone derivatives, including “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid”, have been the subject of extensive research. Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis
The molecular structure of “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidinones, including “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid”, have been used as vehicles in the synthesis of valuable organic combinations . They have been used in probe design and the novel synthesis of thiazolidine derivatives using various agents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine derivatives have been extensively studied for their potential in cancer treatment. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for anticancer agents. These compounds have shown efficacy in inhibiting the growth of cancer cells by targeting various biological pathways .
Antimicrobial Properties
The structural complexity of thiazolidine derivatives contributes to their antimicrobial activity. They have been found to be effective against a range of bacterial and fungal pathogens, offering a promising avenue for the development of new antibiotics .
Anti-inflammatory Effects
Due to their chemical structure, thiazolidine derivatives can modulate inflammatory responses in the body. This makes them potential candidates for treating inflammatory diseases, including arthritis and asthma .
Neuroprotective Potential
Research has indicated that thiazolidine derivatives may possess neuroprotective properties, offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting oxidative stress and neuronal damage .
Antioxidant Activity
The sulfur atom in thiazolidines is responsible for their antioxidant properties. These compounds can neutralize free radicals, thereby preventing oxidative stress-related damage to cells and tissues .
Anticonvulsant Uses
Thiazolidine derivatives have been explored for their anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Probe Design for Drug Discovery
The unique structure of thiazolidine derivatives allows them to be used as probes in drug discovery, helping to identify new therapeutic targets and pathways .
Enhancing Drug Solubility
One of the challenges in drug development is the low water solubility of many compounds, which can hinder their clinical application. Thiazolidine derivatives have been utilized to improve the solubility of drugs, thereby enhancing their bioavailability and therapeutic potential .
Wirkmechanismus
Zukünftige Richtungen
Thiazolidinone derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The detailed description of the existing modern standards in the field presented in various articles may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKTXQZCVARUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)

![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)

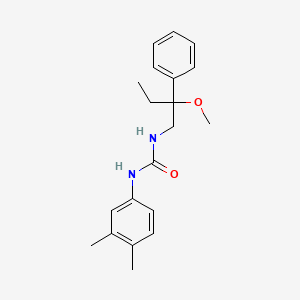
![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)
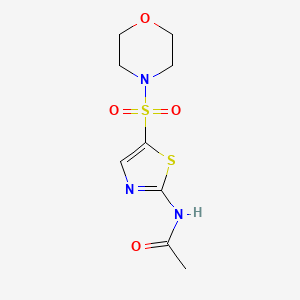
![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)
